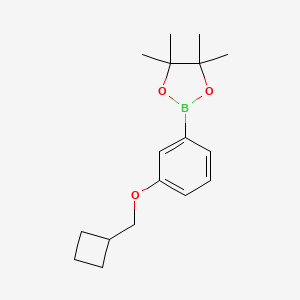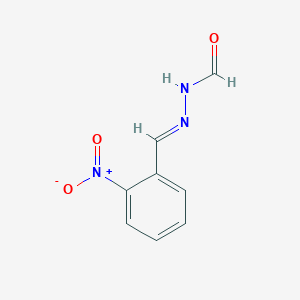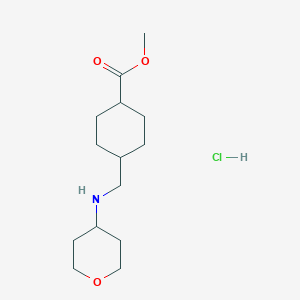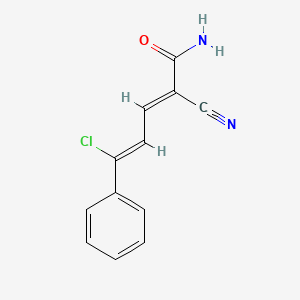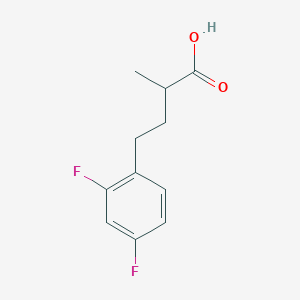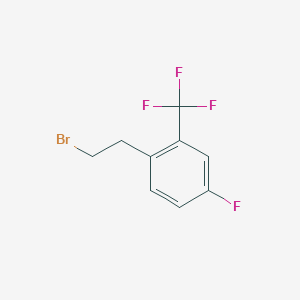
1-(2-Bromoethyl)-4-fluoro-2-(trifluoromethyl)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Bromoethyl)-4-fluoro-2-(trifluoromethyl)benzene is an organic compound with the molecular formula C9H8BrF3 It is a derivative of benzene, featuring a bromoethyl group, a fluoro group, and a trifluoromethyl group attached to the benzene ring
Métodos De Preparación
The synthesis of 1-(2-Bromoethyl)-4-fluoro-2-(trifluoromethyl)benzene typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-fluoro-2-(trifluoromethyl)benzene.
Bromination: The introduction of the bromoethyl group is achieved through a bromination reaction. This involves the reaction of 4-fluoro-2-(trifluoromethyl)benzene with ethylene dibromide in the presence of a catalyst such as aluminum bromide.
Reaction Conditions: The reaction is typically carried out under controlled temperature and pressure conditions to ensure the selective formation of the desired product.
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Análisis De Reacciones Químicas
1-(2-Bromoethyl)-4-fluoro-2-(trifluoromethyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The bromoethyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as hydroxide, amine, or thiol groups.
Oxidation and Reduction: The compound can undergo oxidation reactions to form corresponding alcohols or ketones. Reduction reactions can convert it into alkanes or other reduced forms.
Common Reagents and Conditions: Typical reagents used in these reactions include sodium hydroxide, lithium aluminum hydride, and various oxidizing agents.
Aplicaciones Científicas De Investigación
1-(2-Bromoethyl)-4-fluoro-2-(trifluoromethyl)benzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique functional groups make it a valuable building block for designing new compounds.
Biology: The compound is studied for its potential biological activity. Researchers investigate its interactions with biological molecules and its effects on cellular processes.
Medicine: Although not widely used in medicine, its derivatives are explored for potential therapeutic applications, including as precursors for drug development.
Mecanismo De Acción
The mechanism of action of 1-(2-Bromoethyl)-4-fluoro-2-(trifluoromethyl)benzene involves its interaction with molecular targets such as enzymes and receptors. The bromoethyl group can form covalent bonds with nucleophilic sites on proteins, potentially altering their function. The fluoro and trifluoromethyl groups contribute to the compound’s stability and reactivity, influencing its overall biological activity .
Comparación Con Compuestos Similares
1-(2-Bromoethyl)-4-fluoro-2-(trifluoromethyl)benzene can be compared with similar compounds such as:
1-(2-Bromoethyl)-4-(trifluoromethyl)benzene: This compound lacks the fluoro group, which may affect its reactivity and applications.
1-(2-Bromoethyl)-3-(trifluoromethyl)benzene:
1-(2-Bromoethyl)-2-(trifluoromethyl)benzene: Similar to the previous compound, the position of the trifluoromethyl group influences its properties.
Propiedades
Fórmula molecular |
C9H7BrF4 |
|---|---|
Peso molecular |
271.05 g/mol |
Nombre IUPAC |
1-(2-bromoethyl)-4-fluoro-2-(trifluoromethyl)benzene |
InChI |
InChI=1S/C9H7BrF4/c10-4-3-6-1-2-7(11)5-8(6)9(12,13)14/h1-2,5H,3-4H2 |
Clave InChI |
YNOPWHMOOCJSPU-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1F)C(F)(F)F)CCBr |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



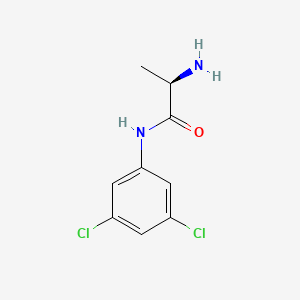
![Pyrrolo[2,3-b]indol-5-ol, 1,2,3,3a,8,8a-hexahydro-1,3a,8-trimethyl-, (3aS-cis)-](/img/structure/B12080309.png)
![3-(Carbamoyloxymethyl)-7-methoxy-8-oxo-7-[(2-thiophen-2-ylacetyl)amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B12080313.png)

